2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of both chloro and fluoro substituents on the phenyl ring, along with the boronic ester group, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluoro-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation of the boronic ester group.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-4-methylphenylboronic acid: A precursor to the dioxaborolane compound.
2-Fluoro-5-chlorophenylboronic acid: Similar structure but lacks the methyl group.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.
Uniqueness
2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the dioxaborolane group also enhances its stability and solubility in organic solvents, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C13H17BClFO2 |
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Molecular Weight |
270.54 g/mol |
IUPAC Name |
2-(5-chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
SPLYFTAESBXYLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Cl |
Origin of Product |
United States |
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